molecular formula C18H18N4O B6454521 2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549017-57-2

2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454521
CAS No.: 2549017-57-2
M. Wt: 306.4 g/mol
InChI Key: PRXIJOXJDRAOQJ-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is 306.14806121 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-11-4-3-5-14(12(11)2)20-18(23)15-8-9-17-19-16(13-6-7-13)10-22(17)21-15/h3-5,8-10,13H,6-7H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXIJOXJDRAOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound 2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has been identified as a potential inhibitor of IL-17A, a pro-inflammatory cytokine This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the IL-17 signaling pathway

Cellular Effects

In terms of cellular effects, 2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide’s role as an IL-17A inhibitor suggests that it may influence cell function by modulating inflammatory responses. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in immune responses.

Biological Activity

2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes an imidazo ring fused with a pyridazine ring, alongside a cyclopropyl and a dimethylphenyl group. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C18H18N4O
  • Molecular Weight : 306.4 g/mol
  • Purity : Typically 95%
  • Complexity Rating : 452

The primary target of 2-cyclopropyl-N-(2,3-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is Interleukin-17A (IL-17A) . The compound acts as an inhibitor of IL-17A , which plays a significant role in inflammatory responses associated with various autoimmune diseases.

Biochemical Pathways

The compound influences the IL-23/IL-17 axis , a critical pathway in the pathogenesis of psoriatic diseases and other inflammatory conditions. By inhibiting IL-17A, the compound can reduce pro-inflammatory effects, potentially alleviating symptoms of diseases such as psoriasis and rheumatoid arthritis.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is orally active. Its absorption and distribution characteristics suggest good bioavailability, making it suitable for therapeutic applications.

Biological Activity Data

Activity Effect Reference
IL-17A InhibitionReduces inflammation
Antitumor ActivityInhibits proliferation in cancer cell lines
Cellular EffectsAlters cellular signaling pathways

Case Studies

  • Psoriasis Model : In preclinical studies involving psoriatic models, the administration of this compound resulted in significant reductions in skin inflammation and scaling due to its inhibitory effects on IL-17A.
  • Cancer Research : In vitro experiments demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines associated with c-Met signaling pathways. The IC50 values for these effects were reported in the low nanomolar range, indicating high potency.
  • Rheumatoid Arthritis Studies : The compound's ability to modulate immune responses has been evaluated in models of rheumatoid arthritis, showing promise in reducing joint inflammation and damage.

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